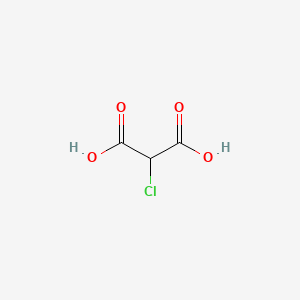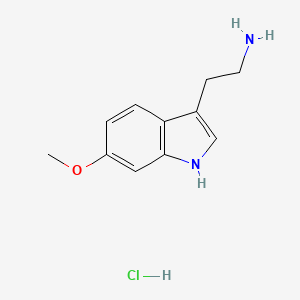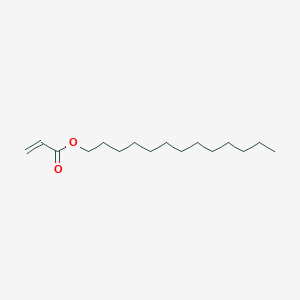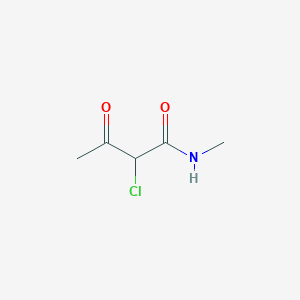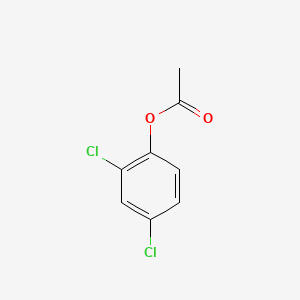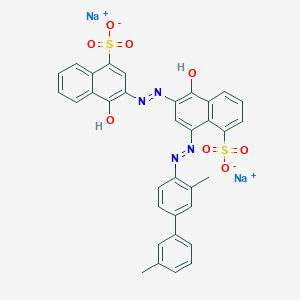
Methyl 3-nitro-1-naphthoate
Übersicht
Beschreibung
Methyl 3-nitro-1-naphthoate is an organic compound of the nitroalkane family. It is a colorless solid with a molecular formula of C11H9NO4. It is a very important intermediate in the synthesis of a variety of compounds that are used in the chemical and pharmaceutical industries. It is also used in the production of dyes, pesticides, and other organic chemicals. Methyl 3-nitro-1-naphthoate has been studied extensively and has been found to have a variety of applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
and is used in organic synthesis. Its nitro group is a key functional group that can undergo various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. .
Material Science
In material science, Methyl 3-nitro-1-naphthoate can be utilized to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can enhance the thermal stability and mechanical strength of materials. This application is particularly relevant in the production of high-performance plastics and composites .
Chemical Synthesis
This compound serves as a precursor in the chemical synthesis of dyes and pigments. The naphthalene ring system is a common motif in many dyes, and the nitro group can be transformed into various other functional groups that contribute to the color properties of the dye molecules .
Chromatography
Methyl 3-nitro-1-naphthoate: can be used in chromatography as a standard for calibrating instruments. Its distinct chemical structure allows it to be separated and identified easily, making it a useful compound for method development and validation in analytical chemistry .
Analytical Research
In analytical research, this compound can be employed in the study of nitration reactions. By analyzing the reaction pathways and kinetics of Methyl 3-nitro-1-naphthoate formation, chemists can gain insights into the mechanisms of nitration, which is a fundamental process in organic chemistry .
Pharmacokinetics
The pharmacokinetic properties of Methyl 3-nitro-1-naphthoate , such as GI absorption and BBB permeability, indicate its potential in medicinal chemistry. Researchers can explore its use as a model compound to study drug delivery systems and the impact of molecular structure on drug bioavailability .
Wirkmechanismus
Biochemical Pathways
It’s known that naphthalene and its derivatives can be metabolized by various bacterial species . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
The ADME properties of Methyl 3-nitro-1-naphthoate are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be BBB permeant .
- Metabolism : It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 .
- Excretion : Information on the excretion of Methyl 3-nitro-1-naphthoate is not available .
Result of Action
The molecular and cellular effects of Methyl 3-nitro-1-naphthoate’s action are currently unknown
Eigenschaften
IUPAC Name |
methyl 3-nitronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDSCNJHFVWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293887 | |
| Record name | methyl 3-nitro-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13772-63-9 | |
| Record name | 13772-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-nitro-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-nitronaphthalene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

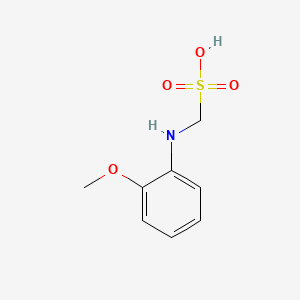
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)


